1-(3,5-Dimethylbenzyl)-1h-imidazol-2-amine
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Overview
Description
1-(3,5-Dimethylbenzyl)-1h-imidazol-2-amine is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethylbenzyl)-1h-imidazol-2-amine typically involves the reaction of 3,5-dimethylbenzyl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethylbenzyl)-1h-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under thermal conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,5-Dimethylbenzyl)-1h-imidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including antiviral, antimicrobial, and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylbenzyl)-1h-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1h-imidazol-2-amine: Similar structure but lacks the 3,5-dimethyl groups on the benzyl ring.
1-(3,5-Dimethylbenzyl)-1h-imidazol-4-amine: Similar structure but with the amine group at the 4-position of the imidazole ring.
3,5-Dimethylbenzylamine: Lacks the imidazole ring but has the same benzyl group.
Uniqueness
1-(3,5-Dimethylbenzyl)-1h-imidazol-2-amine is unique due to the presence of both the imidazole ring and the 3,5-dimethylbenzyl group. This combination imparts specific chemical and biological properties that are not observed in other similar compounds. The presence of the 3,5-dimethyl groups can enhance the compound’s stability and its ability to interact with specific molecular targets.
Properties
Molecular Formula |
C12H15N3 |
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Molecular Weight |
201.27 g/mol |
IUPAC Name |
1-[(3,5-dimethylphenyl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C12H15N3/c1-9-5-10(2)7-11(6-9)8-15-4-3-14-12(15)13/h3-7H,8H2,1-2H3,(H2,13,14) |
InChI Key |
UTXKBNZDOIFLBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CN2C=CN=C2N)C |
Origin of Product |
United States |
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